Adipic acid-13C2

Catalog No.
S1536578
CAS No.
133954-44-6
M.F
C6H10O4
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid-13C2

CAS Number

133954-44-6

Product Name

Adipic acid-13C2

IUPAC Name

(1,6-13C2)hexanedioic acid

Molecular Formula

C6H10O4

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1

InChI Key

WNLRTRBMVRJNCN-MPOCSFTDSA-N

SMILES

Array

Canonical SMILES

C(CCC(=O)O)CC(=O)O

Isomeric SMILES

C(CC[13C](=O)O)C[13C](=O)O

The exact mass of the compound (1,6-13C2)Hexanedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adipic acid-13C2 (CAS 133954-44-6), typically labeled at the 1 and 6 carbonyl positions, is a premium stable isotope-labeled dicarboxylic acid with a molecular weight of 148.13 g/mol . As a critical industrial monomer for polyamides and a key endogenous biomarker for fatty acid oxidation disorders, its accurate quantification is essential for both materials science and clinical diagnostics [1]. By incorporating two carbon-13 atoms, this compound provides a precise +2 Da mass shift while maintaining the exact physicochemical properties, lipophilicity, and chemical reactivity of native adipic acid. This makes it an optimal internal standard for mass spectrometry and a precision structural tracer for high-stakes analytical workflows where generic substitutes fail .

Substituting Adipic acid-13C2 with unlabeled adipic acid in bioanalysis is unviable due to the inability to differentiate spiked standards from endogenous baseline levels in complex matrices [1]. While deuterated alternatives (such as adipic acid-d4 or -d10) are often procured as lower-cost substitutes, they suffer from the chromatographic 'isotope effect' in reversed-phase liquid chromatography (LC), leading to retention time shifts that decouple the standard from the analyte's exact ion suppression window . Furthermore, deuterons—particularly those at the alpha-carbon positions—are susceptible to hydrogen-deuterium (H/D) exchange during harsh acidic or basic derivatization steps for GC-MS, which irreversibly compromises quantitative accuracy and isotopic purity[1].

Chromatographic Co-elution and Matrix Effect Mitigation

In reversed-phase LC-MS/MS workflows, carbon-13 labeled standards exhibit negligible retention time shifts compared to their native counterparts, whereas deuterated standards often elute earlier due to the lower lipophilicity of C-D bonds [1]. Adipic acid-13C2 co-elutes perfectly with native adipic acid (ΔRT < 0.01 min), ensuring that both the standard and the target analyte experience the exact same matrix suppression or enhancement effects in the mass spectrometer source .

Evidence DimensionChromatographic retention time shift (ΔRT) vs. native compound
Target Compound DataΔRT < 0.01 min (perfect co-elution)
Comparator Or BaselineAdipic acid-d4 (ΔRT ≈ 0.05–0.15 min shift)
Quantified Difference>90% reduction in retention time deviation
ConditionsReversed-phase LC-MS/MS in complex biological matrices

Guarantees identical ionization conditions for the standard and analyte, eliminating matrix-induced quantification errors in clinical screening.

Isotopic Stability During Aggressive Derivatization

Sample preparation for GC-MS often requires harsh esterification (e.g., using BF3/methanol or silylation reagents at elevated temperatures). Under these conditions, alpha-protons in carboxylic acids can undergo H/D exchange, leading to a loss of isotopic purity in deuterated standards [1]. The 13C labels in Adipic acid-1,6-13C2 are covalently locked within the carbon skeleton, yielding 0% isotopic exchange and maintaining its 99 atom % 13C purity regardless of the derivatization pH or temperature .

Evidence DimensionIsotopic label loss during acidic/basic esterification
Target Compound Data0% label loss (stable carbon skeleton)
Comparator Or BaselineAdipic acid-d4 (up to 5-10% H/D exchange at alpha positions)
Quantified DifferenceAbsolute preservation of isotopic purity
ConditionsEsterification/derivatization for GC-MS analysis

Prevents signal degradation and quantitative bias during aggressive sample preparation workflows.

Solid-State NMR Sensitivity for Polyamide Tracing

When tracing the structural evolution, cross-linking, or degradation of Nylon 6,6, solid-state 13C NMR is a primary analytical tool. Unlabeled adipic acid relies on the natural abundance of 13C (~1.1%), requiring excessively long acquisition times to achieve a workable signal-to-noise ratio [1]. By utilizing Adipic acid-1,6-13C2 (99 atom % 13C), researchers achieve a roughly 90-fold enhancement in signal intensity specifically at the critical carbonyl/amide carbon positions, allowing for rapid and high-contrast structural elucidation .

Evidence Dimension13C NMR signal intensity at carbonyl positions
Target Compound Data99% isotopic abundance (~90x signal enhancement)
Comparator Or BaselineUnlabeled Adipic acid (~1.1% natural 13C abundance)
Quantified Difference~90-fold increase in specific signal sensitivity
ConditionsSolid-state 13C NMR of synthesized polyamides (e.g., Nylon 6,6)

Dramatically reduces NMR instrument time and enables the detection of low-concentration degradation products in polymer matrices.

Cost-Efficiency vs. Mass Shift Adequacy

For routine mass spectrometry, the internal standard must have a sufficient mass shift to avoid interference from the natural isotopic envelope of the target analyte. Native adipic acid has an M+2 natural abundance of approximately 1%. Adipic acid-13C2 provides a +2.0067 Da mass shift, which is entirely sufficient to clear this M+2 background[1]. Procuring the fully labeled Adipic acid-13C6 offers a +6 Da shift but at a significantly higher cost per milligram, making the 13C2 variant the most cost-efficient choice that still meets strict quantitative validation criteria [2].

Evidence DimensionMass shift vs. procurement cost efficiency
Target Compound Data+2 Da shift (sufficient to clear ~1% M+2 natural interference)
Comparator Or BaselineAdipic acid-13C6 (+6 Da shift, significantly higher cost)
Quantified DifferenceEquivalent quantitative clearance at a lower procurement cost
ConditionsHigh-throughput LC-MS/MS or GC-MS screening

Optimizes laboratory budgets by providing the necessary mass resolution without overpaying for unnecessary additional heavy isotopes.

Clinical Biomarker Quantification for Metabolic Disorders

Adipic acid is a primary biomarker for fatty acid oxidation disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Adipic acid-13C2 is the optimal internal standard for LC-MS/MS clinical screening, as its perfect co-elution ensures accurate absolute quantification in complex biological matrices like urine or plasma, free from the retention time shifts associated with deuterated analogs .

Polymer Degradation and Cross-Linking Studies

In materials science, Adipic acid-1,6-13C2 is utilized as a labeled monomer to synthesize Nylon 6,6 and polyurethanes. The 99 atom % 13C enrichment at the reactive carbonyl sites allows researchers to use solid-state NMR to rapidly track amide bond formation, polymer cross-linking, and thermal degradation mechanisms with a 90-fold signal enhancement over unlabeled materials .

Environmental Dissolved Organic Matter (DOM) Profiling

When profiling natural organic matter in environmental and geochemical studies, distinguishing exogenous tracers from high endogenous background levels is challenging. Adipic acid-13C2 serves as a highly stable, non-exchangeable surrogate standard for GC-MS and LC-MS environmental assays, maintaining its isotopic integrity even during aggressive extraction and derivatization protocols.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.06461847 Da

Monoisotopic Mass

148.06461847 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1,6-~13~C_2_)Hexanedioic acid

Dates

Last modified: 08-15-2023

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